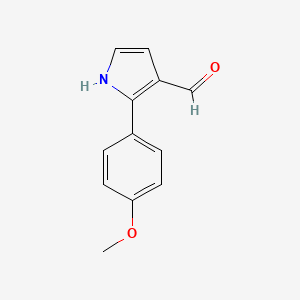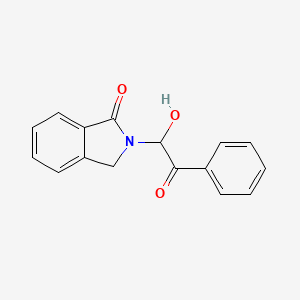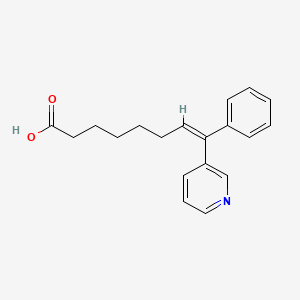
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound that features a cyclohexylamino group attached to an anthracene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the cyclohexylamino group. The final step involves acetylation to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyclohexylamino)benzoic acid
- 4-(Cyclohexylamino)phenyl acetate
- 4-(Cyclohexylamino)cyclohexane carboxylate
Uniqueness
What sets 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate apart is its unique combination of an anthracene core with a cyclohexylamino group and an acetate ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
88022-65-5 |
|---|---|
Formule moléculaire |
C22H21NO4 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(4-cyclohexylimino-10-hydroxy-1-oxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C22H21NO4/c1-13(24)27-22-16-10-6-5-9-15(16)21(26)19-17(11-12-18(25)20(19)22)23-14-7-3-2-4-8-14/h5-6,9-12,14,26H,2-4,7-8H2,1H3 |
Clé InChI |
JTQOZLULXZWURE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=O)C=CC(=NC3CCCCC3)C2=C(C4=CC=CC=C41)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)

![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
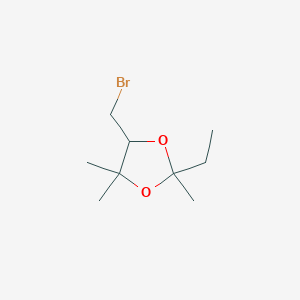
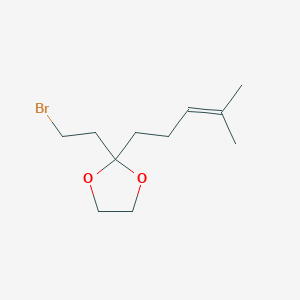

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
